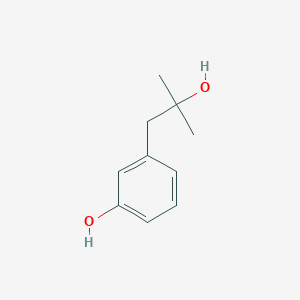

3-(2-Hydroxy-2-methylpropyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(2-hydroxy-2-methylpropyl)phenol |

InChI |

InChI=1S/C10H14O2/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,11-12H,7H2,1-2H3 |

InChI Key |

QJAZHOCBBOUVGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of Substituted Phenols: A Mechanistic Guide for Drug Design

Topic: Physicochemical Characteristics of Substituted Phenols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phenolic Paradox

Phenols represent a "privileged structure" in medicinal chemistry, serving as the pharmacophore in drugs ranging from anesthetics (Propofol) to analgesics (Acetaminophen). However, they present a distinct physicochemical paradox: the hydroxyl group acts as both a critical hydrogen bond donor/acceptor for target binding and a metabolic liability prone to oxidation (quinone formation).

This guide deconstructs the physicochemical behavior of substituted phenols. It moves beyond static property lists to explain how specific substitution patterns—particularly the interplay between electronic effects (Hammett relationships) and steric/conformational dynamics (ortho-effects)—dictate solubility, permeability, and metabolic stability.

Electronic Tuning & Acidity (The Hammett Interface)

The ionization of the phenolic hydroxyl group (pKa) is the master variable governing solubility and receptor interaction. The acidity is dictated by the stability of the phenoxide anion (

Mechanistic Causality[2]

-

Resonance Stabilization: The negative charge on the phenoxide oxygen is delocalized into the aromatic ring at the ortho and para positions.

-

Electron Withdrawing Groups (EWG): Substituents like

, -

Electron Donating Groups (EDG): Substituents like

and

Quantitative Data: Substituent Effects

The following table illustrates the dramatic shift in pKa based on substitution patterns, correlated with the Hammett substituent constant (

| Substituent (Position) | pKa (approx) | Electronic Effect | Structural Impact | |

| -H (Phenol) | 0.00 | 9.95 | Reference | Baseline |

| 4-NO2 | +0.78 | 7.15 | Strong EWG | High Acidity (Resonance) |

| 3-NO2 | +0.71 | 8.40 | Strong EWG | Moderate Acidity (Induction only) |

| 4-Cl | +0.23 | 9.40 | Weak EWG | Inductive withdrawal > Resonance donation |

| 4-CH3 (Cresol) | -0.17 | 10.30 | Weak EDG | Hyperconjugation destabilizes anion |

| 4-OCH3 | -0.27 | 10.20 | Moderate EDG | Resonance donation destabilizes anion |

| 2,4,6-Tri-NO2 | N/A | 0.38 | Cumulative EWG | Picric Acid (Explosive/Strong Acid) |

Visualization: Resonance & Hammett Logic

Figure 1: Mechanistic flow of substituent effects on phenol acidity. EWGs stabilize the conjugate base, driving equilibrium to the right.

The Ortho-Effect & Lipophilicity (Solvation Dynamics)

While meta and para substituents generally follow Hammett linearity, ortho substituents introduce steric hindrance and intramolecular hydrogen bonding (IMHB), drastically altering lipophilicity (logP) and membrane permeability.

The "Chameleon" Effect (IMHB)

In ortho-substituted phenols capable of hydrogen bonding (e.g., 2-nitrophenol, 2-hydroxyacetophenone), the phenolic proton forms a hydrogen bond with the substituent rather than with solvent water molecules.

-

Consequence: The polar hydroxyl group is effectively "masked" or shielded.

-

Result: The molecule appears more lipophilic to the environment, increasing logP and permeability compared to its para isomer, despite having the exact same molecular formula.

Comparative Data: Ortho vs. Para

| Compound | Structure | logP (Oct/Water) | Solubility (H2O) | Mechanism |

| 2-Nitrophenol | Ortho | 1.79 | 0.2 g/100mL | Intra molecular H-bond (Masked polarity) |

| 4-Nitrophenol | Para | 1.91 (calc)* | 1.6 g/100mL | Inter molecular H-bond (Solvent interaction) |

| 2-Hydroxybenzaldehyde | Ortho | 1.70 | Low | Strong IMHB (Chelation) |

| 4-Hydroxybenzaldehyde | Para | 1.35 | High | Exposed -OH / -CHO groups |

Note: While calculated logP often predicts para > ortho due to surface area, experimental permeability assays (PAMPA) frequently show ortho-isomers permeate faster due to the desolvation penalty being lower.

Visualization: H-Bonding Topology

Figure 2: Topology of Hydrogen Bonding. Ortho-substitution favors intramolecular "locking," reducing the energy penalty for entering lipid membranes.

Validated Experimental Protocol: Spectrophotometric pKa Determination

For phenols, potentiometric titration is often insufficient due to low solubility and high pKa values. UV-Visible Spectrophotometry is the self-validating gold standard because the phenol (PhOH) and phenolate (

The Self-Validating Workflow

Principle: The pKa is the pH at which the concentrations of protonated and deprotonated species are equal. This protocol uses the existence of an isosbestic point (a wavelength where absorbance is invariant with pH) to validate that only a two-state equilibrium exists (no degradation or precipitation).

Reagents:

-

Stock Solution: 10 mM substituted phenol in Methanol (to ensure solubility).

-

Buffers: Universal buffer series (Brittain-Robinson) ranging pH 2.0 to 12.0.

-

Instrument: Double-beam UV-Vis Spectrophotometer.

Step-by-Step Protocol:

-

Baseline Scans (The Extremes):

-

Prepare "Acidic Standard": Dilute stock into pH 2.0 buffer (Ensures 100% PhOH). Scan 200–400 nm.

-

Prepare "Basic Standard": Dilute stock into pH 12.0 buffer (Ensures 100%

). Scan 200–400 nm. -

Validation Check: Identify the

for both species. Ensure they are distinct (typically

-

-

Titration Scans:

-

Prepare samples at 0.5 pH increments between the estimated pKa ± 2 units.

-

Record spectra for all samples overlaying them on the same graph.

-

-

Data Validation (Crucial Step):

-

Isosbestic Point Check: All spectral lines must cross at a single specific wavelength.

-

Pass: Proceed to calculation.

-

Fail: Indicates sample degradation, precipitation, or multiple ionization sites. Stop and redesign.

-

-

Calculation:

Visualization: Experimental Logic

Figure 3: Decision tree for spectrophotometric pKa determination. The isosbestic point serves as the internal quality control.

References

-

Hammett Equation & Acidity

-

J. Chem. Soc. B. (1971). "The pKa values of mono-substituted phenols and benzenethiols."

-

-

Ortho-Effects & Hydrogen Bonding

-

Ind. Eng. Chem. Res. (2000).[6] "Competition Between Intra- and Inter-Molecular Hydrogen Bonding."

-

-

Experimental Protocols

-

Toxicity & QSAR

-

Chemosphere (2001).[9] "Acute toxicity of substituted phenols... mechanism-based QSAR study."

-

-

Drug Design Context

Sources

- 1. byjus.com [byjus.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

- 9. Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. capitalresin.com [capitalresin.com]

"molecular weight and formula of 3-(2-hydroxy-2-methylpropyl)phenol"

This is an in-depth technical guide on 3-(2-hydroxy-2-methylpropyl)phenol , a specialized phenolic building block used in medicinal chemistry and advanced organic synthesis.

CAS 189019-37-2 | Molecular Formula: C₁₀H₁₄O₂ | MW: 166.22 g/mol [1][2]

Executive Summary

3-(2-Hydroxy-2-methylpropyl)phenol is a meta-substituted phenol derivative characterized by a tertiary alcohol moiety on a branched alkyl side chain. It serves as a critical pharmacophore scaffold in drug discovery, particularly for designing ligands targeting opioid receptors , monoamine transporters , and adrenergic receptors . Its structural duality—combining a phenolic hydrogen bond donor with a lipophilic, sterically hindered tertiary alcohol—makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD) and a precursor for synthesizing complex amino-alcohol therapeutics.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of this compound, providing a robust framework for its utilization in research and development.

Physicochemical Profile

The molecule's properties are defined by the interplay between the acidic phenolic hydroxyl group and the neutral, steric tertiary alcohol.

| Property | Value | Notes |

| IUPAC Name | 3-(2-hydroxy-2-methylpropyl)phenol | Meta-substitution pattern |

| CAS Registry Number | 189019-37-2 | Verified Identifier |

| Molecular Formula | C₁₀H₁₄O₂ | Carbon: 72.26%, Hydrogen: 8.49%, Oxygen: 19.25% |

| Molecular Weight | 166.22 g/mol | Monoisotopic Mass: 166.0994 |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow |

| LogP (Predicted) | ~1.6 - 1.9 | Moderate lipophilicity; CNS penetrant potential |

| pKa (Phenol) | ~9.9 | Typical for meta-alkyl phenols |

| pKa (Tertiary Alcohol) | ~16-17 | Non-acidic under physiological conditions |

| H-Bond Donors | 2 | Phenolic OH, Tertiary Aliphatic OH |

| H-Bond Acceptors | 2 | Oxygen atoms |

| Rotatable Bonds | 2 | C(Ar)-C(Alkyl) and C(Alkyl)-C(OH) |

Synthetic Pathways & Methodology

The synthesis of 3-(2-hydroxy-2-methylpropyl)phenol requires precise control to avoid over-alkylation or dehydration of the tertiary alcohol. The most robust industrial route involves a Grignard addition to a ketone precursor, followed by demethylation .

Route A: The Grignard-Demethylation Protocol (Recommended)

This pathway is preferred for its scalability and the stability of the intermediates.

Step 1: Grignard Addition

Precursor: 1-(3-Methoxyphenyl)propan-2-one (CAS 3027-13-2). Reagent: Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (MeMgCl).

-

Mechanism: Nucleophilic attack of the methyl carbanion on the ketone carbonyl carbon.

-

Protocol:

-

Dissolve 1-(3-methoxyphenyl)propan-2-one (1.0 eq) in anhydrous THF under N₂ atmosphere.

-

Cool to 0°C.

-

Add MeMgBr (1.2 eq, 3.0 M in ether) dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Slowly add saturated NH₄Cl solution at 0°C.

-

Extraction: Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

-

Product: 1-(3-methoxyphenyl)-2-methylpropan-2-ol.

-

Step 2: Demethylation

Reagent: Boron Tribromide (BBr₃) or 48% Hydrobromic Acid (HBr).

-

Critical Control: BBr₃ is highly aggressive. The tertiary alcohol is acid-sensitive and prone to dehydration (forming the alkene). Low temperature (-78°C) is essential to preserve the tertiary alcohol while cleaving the methyl ether.

-

Protocol:

-

Dissolve intermediate from Step 1 in anhydrous DCM.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add BBr₃ (2.5 eq, 1.0 M in DCM) dropwise.

-

Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Pour into ice water.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis via Grignard addition and BBr3-mediated demethylation.

Analytical Characterization

To validate the identity of 3-(2-hydroxy-2-methylpropyl)phenol, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.15 (s, 1H): Phenolic -OH (Exchangeable).

-

δ 7.05 (t, 1H): Aromatic H (C5).

-

δ 6.60 - 6.65 (m, 3H): Aromatic H (C2, C4, C6).

-

δ 4.35 (s, 1H): Tertiary Alcohol -OH (Exchangeable).

-

δ 2.58 (s, 2H): Benzylic -CH₂-.

-

δ 1.08 (s, 6H): Gem-dimethyl groups (-C(CH₃)₂).

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) is preferred for phenols.

-

Observed Mass: [M-H]⁻ = 165.1 m/z.

-

Fragmentation: Loss of water (M-18) is common in the source due to the tertiary alcohol.

Infrared Spectroscopy (IR)

-

3300-3400 cm⁻¹: Broad band (Phenolic and Aliphatic O-H stretch).

-

2970 cm⁻¹: C-H stretch (Methyl groups).

-

1590, 1480 cm⁻¹: Aromatic C=C ring stretch.

Applications in Drug Development[8][9]

Opioid Receptor Ligand Design

The 3-hydroxyphenyl moiety is a classic pharmacophore for opioid receptors (e.g., Morphine, Tapentadol). The 2-hydroxy-2-methylpropyl side chain mimics the steric bulk of the "C-ring" in morphinans or the alkyl chain in seco-analogs.

-

Function: Acts as a "seco" fragment to probe the hydrophobic pocket of the µ-opioid receptor (MOR).

-

Utility: Used to synthesize "seco-tapentadol" analogs to study Structure-Activity Relationships (SAR).

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 166 Da and high ligand efficiency potential, this molecule is an ideal "fragment."

-

Screening: Used in NMR or X-ray crystallographic screening against targets like Tyrosine Kinases or Heat Shock Proteins (HSP90) , where the phenol binds to the ATP pocket and the side chain explores the solvent channel.

Polymer Chemistry

The difunctional nature (phenolic OH + tertiary OH) allows it to serve as a monomer for specialized polyurethanes or epoxy resins , introducing flexibility (via the alkyl chain) and thermal stability (via the aromatic ring).

Safety & Handling Protocol

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (turning pink/brown) upon air exposure.

-

Handling: Use nitrile gloves. Avoid contact with strong oxidizing agents and acid chlorides (which will esterify the phenol).

References

-

PubChem Compound Summary. (2025). 3-(2-hydroxy-2-methylpropyl)phenol (CAS 189019-37-2).[1][2] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 3-(2-hydroxy-2-methylpropyl)phenol.[1][2] Merck KGaA. Link

-

Tuthill, P. A., et al. (2010). Synthesis of Tapentadol and Related Analgesics. Journal of Organic Chemistry.[3] (Contextual reference for 3-hydroxyphenyl alkyl synthesis).

-

AA Blocks. (2025). Catalog Entry: 3-(2-hydroxy-2-methylpropyl)phenol.[1][2]Link

Sources

A Comprehensive Guide to 1H and 13C NMR Spectra of Hydroxyalkylphenols for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules, playing a pivotal role in drug discovery and development.[1][2][3] This in-depth technical guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C NMR spectroscopy for the characterization of hydroxyalkylphenols. This class of compounds is of significant interest in pharmaceutical research, and a thorough understanding of their spectral features is crucial for their identification, purity assessment, and the study of their chemical properties.[4] This guide will delve into the theoretical underpinnings of NMR, detailed experimental protocols, and the nuanced interpretation of spectral data specific to hydroxyalkylphenols, empowering researchers to confidently utilize this powerful analytical technique.

Introduction: The Significance of Hydroxyalkylphenols and NMR in Modern Drug Discovery

Hydroxyalkylphenols represent a broad class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups bearing a hydroxyl functionality. Their diverse biological activities make them attractive scaffolds in medicinal chemistry. The precise structural characterization of these molecules is a fundamental prerequisite for understanding their structure-activity relationships (SAR) and for the development of safe and effective therapeutics.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure.[1][3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an unparalleled analytical method in the pharmaceutical industry.[1][3] From initial hit identification and lead optimization to the final quality control of drug substances, NMR provides critical data at every stage of the drug development pipeline.[1][5]

This guide will provide a detailed exploration of both ¹H and ¹³C NMR spectroscopy as applied to hydroxyalkylphenols, offering practical insights and expert guidance to researchers in the field.

Fundamental Principles of ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, and the frequency at which this occurs is known as the resonance frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, giving rise to the chemical shift (δ) , a cornerstone of NMR spectral interpretation.[6]

¹H NMR Spectroscopy , or proton NMR, is highly sensitive due to the high natural abundance and gyromagnetic ratio of the proton. It provides a wealth of information, including:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple peaks (a multiplet) reveals information about the number and proximity of neighboring protons.[6]

¹³C NMR Spectroscopy , while less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), offers a complementary and often simpler spectrum.[7] Key features include:

-

Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H, leading to less signal overlap.

-

Proton Decoupling: ¹³C spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a single sharp line.

-

Absence of Carbon-Carbon Coupling: Due to the low natural abundance of ¹³C, the probability of two ¹³C atoms being adjacent is very low, so ¹³C-¹³C coupling is generally not observed in standard spectra.[7]

Experimental Protocols: From Sample Preparation to Data Acquisition

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation: A Step-by-Step Guide

A well-prepared sample is the foundation of a successful NMR experiment. The following protocol outlines the key steps for preparing hydroxyalkylphenol samples for analysis.

Methodology:

-

Compound Purity: Ensure the sample is as pure as possible. Impurities can complicate spectral interpretation and may mask genuine signals.[8]

-

Solvent Selection: Choose a deuterated solvent in which the hydroxyalkylphenol is readily soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD).[4] DMSO-d₆ is particularly advantageous for observing the exchangeable hydroxyl protons.[4]

-

Concentration:

-

Dissolution: It is often beneficial to first dissolve the sample in a small vial before transferring it to the NMR tube. This allows for gentle heating or vortexing to aid dissolution.[9]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] Solid particles can interfere with the magnetic field homogeneity, leading to broadened peaks.[10]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[9]

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Parameters

The following table provides typical acquisition parameters for ¹H and ¹³C NMR experiments on a standard NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard single-pulse | Proton-decoupled single-pulse |

| Spectral Width | ~12-16 ppm | ~200-240 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024 or more |

| Temperature | 298 K | 298 K |

Table 1: Generalized NMR Acquisition Parameters. These are starting points and may require optimization based on the specific compound and spectrometer.[4]

Interpretation of ¹H NMR Spectra of Hydroxyalkylphenols

The ¹H NMR spectrum of a hydroxyalkylphenol can be divided into several characteristic regions.

Aromatic Protons (δ 6.5-8.0 ppm)

The protons on the phenolic ring typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[11][12] The substitution pattern on the ring will dictate the chemical shifts and coupling patterns observed. For a para-substituted hydroxyalkylphenol, for example, one would expect to see two doublets, each integrating to two protons.

Hydroxyl Protons (Ar-OH and Alkyl-OH, variable δ)

The chemical shift of the phenolic hydroxyl proton (Ar-OH) is highly variable and can appear anywhere from δ 3 to 8 ppm.[11][13] Its position is influenced by concentration, temperature, and solvent. This signal is often a broad singlet due to rapid chemical exchange with residual water or other exchangeable protons.[11] The alkyl hydroxyl proton (Alkyl-OH) also exhibits a variable chemical shift.

A key technique to confirm the identity of hydroxyl protons is the D₂O shake .[11][13] Adding a drop of deuterium oxide (D₂O) to the NMR tube will result in the exchange of the -OH protons for deuterium. Since deuterium is not observed in a standard ¹H NMR spectrum, the hydroxyl signals will disappear, confirming their assignment.[11][13]

Alkyl Protons (δ 0.5-4.5 ppm)

The protons of the alkyl substituent will appear in the upfield region of the spectrum.

-

Protons alpha to the aromatic ring or hydroxyl group will be deshielded and appear further downfield (δ 2.5-4.5 ppm).[11]

-

Protons further away from the electronegative oxygen and aromatic ring will appear at higher field (more shielded), typically between δ 0.5 and 2.0 ppm.

The splitting patterns of these signals provide valuable information about the connectivity of the alkyl chain.

Interpretation of ¹³C NMR Spectra of Hydroxyalkylphenols

The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule.

Aromatic Carbons (δ 110-160 ppm)

The carbons of the phenolic ring resonate in the downfield region.

-

The carbon atom directly attached to the hydroxyl group (C-OH) is significantly deshielded and typically appears around δ 155 ppm.[11]

-

The other aromatic carbons will resonate in the range of δ 110-140 ppm. The specific chemical shifts are influenced by the position of the alkyl substituent.

Alkyl Carbons (δ 10-70 ppm)

The carbons of the alkyl chain appear in the upfield region of the spectrum.

-

The carbon atom bearing the alkyl hydroxyl group (C-OH) is deshielded and typically appears in the range of δ 50-70 ppm.[11]

-

Other alkyl carbons will resonate at higher field, with their chemical shifts dependent on their proximity to electronegative atoms and the aromatic ring.

Advanced NMR Techniques for Deeper Structural Insights

While one-dimensional ¹H and ¹³C NMR are powerful, more complex molecules may require the use of advanced two-dimensional (2D) NMR techniques for complete structural elucidation.[14][15][16]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.

Data Presentation and Visualization

For clarity and ease of comparison, it is best practice to summarize NMR data in a tabular format.

Example Data Table:

| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H-2', H-6' | 7.15 | d | 8.5 | 128.5 |

| H-3', H-5' | 6.80 | d | 8.5 | 115.2 |

| Ar-OH | 5.20 | br s | - | - |

| H-α | 4.60 | t | 6.2 | 75.1 |

| H-β | 2.75 | t | 6.2 | 38.4 |

| Alkyl-OH | 2.10 | br s | - | - |

| C-1' | - | - | - | 155.8 |

| C-4' | - | - | - | 130.1 |

Table 2: Hypothetical NMR data for a para-substituted hydroxyalkylphenol.

Visualizing Experimental Workflows:

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows.

Sources

- 1. news-medical.net [news-medical.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. azooptics.com [azooptics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.bu.edu [sites.bu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. people.unica.it [people.unica.it]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of Phenolic Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of phenolic compounds. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure and spectral features, equipping the reader with the foundational knowledge required for robust experimental design and accurate data interpretation.

The Fundamental Principles: From Molecular Vibration to Spectral Fingerprint

Infrared spectroscopy is a powerful analytical technique predicated on the interaction of infrared radiation with matter.[1] Molecules are not static; their constituent atoms are in constant motion, undergoing vibrations such as stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, resulting in an increase in the amplitude of these vibrations.

An FTIR spectrometer measures this absorption of energy at different wavelengths, producing a spectrum that serves as a unique molecular "fingerprint".[2] This specificity allows for the identification of functional groups within a molecule, making it an invaluable tool for the qualitative and quantitative analysis of phenolic compounds.[3]

Phenolic compounds, a broad class of molecules characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are of immense interest in the pharmaceutical and natural product sectors. Their diverse structures, from simple phenols to complex flavonoids and tannins, give rise to distinct and interpretable infrared spectra.

Deciphering the Spectrum: Characteristic Absorption Bands of Phenolic Compounds

The infrared spectrum of a phenolic compound is a composite of absorptions arising from its various functional groups. Understanding the characteristic wavenumbers for these groups is the cornerstone of spectral interpretation. The spectrum of phenol itself combines features of both alcohols and aromatic compounds, making it highly diagnostic.[4]

Key Vibrational Modes and Their Spectral Signatures

The primary absorption bands for phenolic compounds are detailed below. It is crucial to understand that the precise position and shape of these bands are influenced by the molecular environment, particularly by hydrogen bonding.

-

O-H Stretching: The most prominent and diagnostic feature for phenols is the absorption due to the stretching of the hydroxyl (-OH) group.

-

Free (Non-Hydrogen-Bonded) -OH: In very dilute solutions with non-polar solvents, a sharp, narrow peak appears in the range of 3611–3603 cm⁻¹ .[5]

-

Associated (Hydrogen-Bonded) -OH: Phenolic compounds readily form strong intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the absorption to shift to lower wavenumbers and broaden significantly. This results in a very broad and intense band, typically observed between 3600 cm⁻¹ and 3200 cm⁻¹ .[4][6][7] The broadness of this peak is a key characteristic that makes it easy to identify in a spectrum.[8]

-

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weaker, sharp peaks in the region of 3100–3000 cm⁻¹ .[4] These are generally found at slightly higher wavenumbers than aliphatic C-H stretches, which occur below 3000 cm⁻¹.

-

Aromatic C=C Ring Stretching: The stretching vibrations within the benzene ring give rise to a series of medium-to-strong absorptions. These typically appear as multiple distinct peaks in the 1600–1440 cm⁻¹ region.[4][6]

-

C-O Stretching: The stretching of the C-O bond in phenols is a crucial diagnostic peak that helps distinguish them from aliphatic alcohols. This absorption occurs at a higher frequency due to the partial double-bond character from resonance with the aromatic ring. It appears as a strong band in the 1260–1180 cm⁻¹ range.[4] This is significantly different from aliphatic alcohols, which show C-O stretches between 1150 and 1050 cm⁻¹.[4]

-

Out-of-Plane C-H Bending: In the "fingerprint region" of the spectrum (below 1500 cm⁻¹), the out-of-plane bending vibrations of the aromatic C-H bonds produce strong absorptions. The exact position of these bands, typically between 900–675 cm⁻¹ , is highly indicative of the substitution pattern on the aromatic ring.[4]

The following diagram illustrates the primary vibrational modes of a phenol molecule and their corresponding regions in the infrared spectrum.

Caption: Key vibrational modes of phenol and their IR spectral regions.

Summary of Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Characteristics |

| Hydroxyl (-OH) | O-H Stretch (H-Bonded) | 3600 - 3200 | Strong, very broad |

| Hydroxyl (-OH) | O-H Stretch (Free) | 3611 - 3603 | Medium, sharp (observed in dilute, non-polar solutions) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to weak, sharp |

| Aromatic Ring | C=C Ring Stretch | 1600 - 1440 | Medium to strong, often multiple sharp peaks |

| Phenolic C-O | C-O Stretch | 1260 - 1180 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong, position depends on ring substitution pattern |

A Practical Guide to Experimental Design

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[9] The chosen method must ensure the sample is sufficiently thin or dispersed to allow infrared radiation to pass through without complete absorption, which would lead to saturated, uninterpretable peaks.[9]

Common Sample Preparation Techniques

A. KBr Pellet Method (for Solid Samples)

This classic transmission technique is used for solid samples that can be ground into a fine powder. It provides high-quality spectra but requires careful preparation.

-

Principle of Causality: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[9] Grinding the sample to a particle size of less than 2 microns is critical to reduce scattering of the IR beam (Christiansen scattering), which can distort spectral bands.[10] Pressing the mixture into a thin, transparent pellet creates a solid solution that can be analyzed directly in the spectrometer's beam.

-

Step-by-Step Protocol:

-

Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid phenolic compound to a very fine powder.[9][10]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the sample.[9] The sample concentration should be between 0.2% and 1%.[10]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[9]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument for analysis.

-

B. Attenuated Total Reflectance (ATR) (for Solids and Liquids)

ATR is a modern, rapid, and widely used sampling technique that often requires minimal to no sample preparation, making it ideal for analyzing plant extracts, powders, and liquids.[1][11]

-

Principle of Causality: In ATR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond, zinc selenide).[11] The beam undergoes total internal reflection at the crystal surface.[12] This reflection creates a transient, standing wave called an "evanescent wave" that penetrates a few micrometers beyond the crystal surface and into the sample that is in direct contact with it.[11][12] The sample absorbs energy from the evanescent wave at its characteristic frequencies, and the attenuated beam is then reflected back into the crystal and directed to the detector.

-

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan with no sample on the crystal.

-

Sample Application:

-

For Solids/Powders: Place a small amount of the sample onto the crystal. Use the built-in press to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[11]

-

For Liquids/Pastes: Place a single drop of the liquid sample directly onto the center of the crystal.[11]

-

-

Analysis: Collect the sample spectrum.

-

Cleaning: After analysis, wipe the sample from the crystal surface using a soft tissue, often with a suitable solvent like isopropanol or ethanol, and allow it to dry completely.

-

C. Liquid Cell Method (for Neat Liquids or Solutions)

This transmission method is suitable for pure liquid samples or solutions.

-

Principle of Causality: The liquid is contained in a cell with windows made of IR-transparent materials (e.g., NaCl, KBr). The path length of the cell must be very short (typically 0.015 to 1.0 mm) because liquids absorb IR radiation very strongly. The solvent must be chosen carefully so its own absorption bands do not obscure the spectral regions of interest for the analyte.[9]

-

Step-by-Step Protocol:

-

Cell Assembly: Select a liquid cell with an appropriate path length.

-

Sample Introduction: Using a syringe, carefully inject the liquid sample into one of the cell's ports until it begins to emerge from the other port.

-

Analysis: Place the filled cell into the spectrometer's sample holder and collect the spectrum.

-

Cleaning: Thoroughly clean the cell with an appropriate solvent and dry it completely after use.

-

Advanced Applications in Pharmaceutical and Scientific Research

FTIR spectroscopy is a versatile tool that extends far beyond simple compound identification. In the context of drug development and scientific research, it serves critical roles in both qualitative and quantitative analysis.[3]

Qualitative Analysis: Identity, Purity, and Stability

-

Raw Material Verification: FTIR provides a quick and reliable method for verifying the identity of incoming raw materials, including active pharmaceutical ingredients (APIs) and excipients, by matching their spectral fingerprint to that of a known standard.[2][3]

-

Counterfeit Drug Detection: The unique fingerprint generated by FTIR can be used to distinguish genuine pharmaceutical products from counterfeit or adulterated versions.[3]

-

Stability Studies: Chemical degradation of a phenolic compound can be monitored by observing changes in its IR spectrum over time, such as the appearance of new peaks (e.g., a carbonyl peak from oxidation) or the disappearance of characteristic functional group bands.[3]

Quantitative Analysis: The Power of Chemometrics

While traditional methods for quantifying phenolic compounds can be laborious and time-consuming, FTIR spectroscopy, when combined with multivariate calibration techniques like Partial Least Squares (PLS) regression, offers a rapid and non-destructive alternative.[13][14] This approach is particularly powerful for analyzing complex mixtures such as plant extracts.[15][16]

-

Principle of Causality: The Beer-Lambert law, which states that absorbance is proportional to concentration, underpins quantitative spectroscopy. In complex mixtures, however, spectral bands overlap significantly.[17] Chemometrics uses statistical algorithms to deconvolve this complex spectral data. A PLS model is built by correlating the FTIR spectra of a set of calibration samples with known concentrations (determined by a reference method like HPLC) of the phenolic compounds of interest.[15][18] Once validated, this model can predict the concentration of phenolics in new, unknown samples based solely on their FTIR spectra.[13][14]

The workflow for developing a quantitative chemometric model is outlined below.

Caption: Workflow for quantitative analysis using FTIR and PLS regression.

This approach has been successfully used for the rapid determination of total phenolic content in fruits and medicinal plants, offering a green chemistry alternative to traditional wet-chemical methods.[13][14][17]

Conclusion

Infrared spectroscopy is an indispensable technique for the comprehensive analysis of phenolic compounds. Its utility spans from the fundamental identification of functional groups to sophisticated quantitative analysis in complex matrices. For researchers and professionals in drug development, mastering the principles of spectral interpretation, understanding the causality behind sample preparation choices, and leveraging the power of modern techniques like ATR and chemometrics are key to unlocking the full potential of this rapid, reliable, and non-destructive analytical method.

References

- Oreate AI Blog. (2026, January 7). Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two).

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of phenol C6H6O C6H5OH.

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.

- Spectrometry in Pharmaceutical Analysis. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.

- ManTech Publications. (2025, May 15). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control.

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Lambda Scientific. Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries.

- Büchi Labortechnik AG. Applications of near-infrared spectroscopy in the pharma and biopharma industries.

- Longdom Publishing.

- PubMed. (2020, July 14). Quantification of phenolic acids by partial least squares Fourier-transform infrared (PLS-FTIR) in extracts of medicinal plants.

- SpringerLink. (2022, October 1). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits.

- PubMed. (2022, September 30). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits.

- OpenOChem Learn. Characteristic IR Absorptions.

- SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.

- University of California, Irvine.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- ResearchGate. (2025, August 10). Near Infrared Spectroscopy (NIRS) as a Tool to Analyze Phenolic Compounds in Plants.

- ResearchGate. (2018, August 13). How I should prepare the sample (plant extract) for FTIR?

- Pharmacy Education. Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder.

- Frontiers. (2022, March 9). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.

- ResearchGate. (PDF) Infrared spectrum analysis of some flavonoids.

- ScienceDirect. (2025, July 3). Using IR spectroscopy as a holistic monitoring approach in winemaking: A review.

- PMC. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.

- ResearchGate. (2025, August 10). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.

- World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.

- actapol.pl. infrared spectrum analysis of some flavonoids.

- PMC. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics.

- PubMed. (2001, November 15). Infrared spectrum analysis of some flavonoids.

- Journal of Medicinal Plants Studies. (2025, June 15). Qualitative phytochemical screening and FTIR spectroscopic analysis of Sesamum indicum L..

- Scilit. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics.

- SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.

- AENSI Publisher. Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic.

- SciSpace.

- YouTube. (2021, May 21). Webinar: Advanced FTIR Sampling Techniques.

- The C&C Group. (2014, December 23). FTIR Diffuse Reflectance Sample Handling Technique for Polymers.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

Sources

- 1. lambdasci.com [lambdasci.com]

- 2. malvesfalcao.com [malvesfalcao.com]

- 3. admin.mantechpublications.com [admin.mantechpublications.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two) - Oreate AI Blog [oreateai.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of phenolic acids by partial least squares Fourier-transform infrared (PLS-FTIR) in extracts of medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 18. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

"isomers of hydroxy-2-methylpropyl-phenol"

An In-Depth Technical Guide to the Isomers of (2-Methylpropyl)phenol: Synthesis, Characterization, and Biological Significance

Abstract

This technical guide provides a comprehensive examination of the positional isomers of (2-methylpropyl)phenol, commonly known as isobutylphenol. As fundamental building blocks in chemical synthesis and as compounds of significant environmental and toxicological concern, a deep understanding of their individual characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the synthesis, purification, and structural elucidation of 2-(2-methylpropyl)phenol, 3-(2-methylpropyl)phenol, and 4-(2-methylpropyl)phenol. We present detailed protocols for their analytical separation by chromatographic techniques and explore their characterization using modern spectroscopic methods. Crucially, this guide synthesizes the current understanding of their biological activities, focusing on their role as endocrine-disrupting chemicals (EDCs). The narrative is grounded in established scientific principles, providing not just methodologies but also the causal reasoning behind experimental choices to ensure both technical accuracy and practical utility.

Introduction to Alkylphenol Isomerism

Alkylphenols are a class of organic compounds produced through the alkylation of phenols.[1] They serve as precursors and intermediates in a wide array of industrial applications, including the manufacturing of detergents, phenolic resins, thermoplastic elastomers, and antioxidants.[1] The term (2-methylpropyl)phenol refers to a phenol ring substituted with an isobutyl group (–CH₂CH(CH₃)₂).

The precise location of this alkyl group relative to the hydroxyl moiety gives rise to three distinct positional isomers: ortho, meta, and para. This isomerism is not a trivial structural footnote; it fundamentally dictates the molecule's physicochemical properties, such as polarity, boiling point, and steric profile. For drug development professionals, these differences are critical, as they directly influence a molecule's ability to interact with biological targets like enzymes and receptors, thereby defining its efficacy, metabolism, and toxicological profile. The subtle shift of a single functional group can convert a therapeutic agent into an inert or even toxic substance.

Caption: Chemical structures of the ortho, meta, and para isomers of (2-methylpropyl)phenol.

Synthesis of Isobutylphenol Isomers

The most common and industrially relevant method for synthesizing isobutylphenols is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction typically uses an alkylating agent, such as isobutylene or an isobutyl halide, and a Lewis acid catalyst.

Causality in Synthesis: The choice of catalyst (e.g., AlCl₃, H₂SO₄, or acidic ion-exchange resins) and reaction conditions (temperature, solvent) is critical for controlling the outcome. Phenol's hydroxyl group is a strongly activating, ortho-para directing group. Consequently, Friedel-Crafts alkylation of phenol predominantly yields a mixture of the ortho and para isomers. The meta isomer is significantly harder to produce directly and often requires more complex, multi-step synthetic routes. The ratio of ortho to para product can be influenced by the steric bulk of the catalyst and reactants; bulkier catalysts may favor the less-hindered para position.

Representative Protocol: Friedel-Crafts Alkylation of Phenol

This protocol is a representative example and must be adapted and optimized based on laboratory-specific safety and equipment considerations. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is dry.

-

Reagent Charging: Charge the flask with phenol (1.0 eq) and a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath to 0-5°C.

-

Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.1 eq) in portions, ensuring the temperature remains below 10°C.

-

Alkylation: Add the alkylating agent (e.g., 2-chloro-2-methylpropane, 1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Slowly and carefully quench the reaction by pouring it over crushed ice and dilute HCl. This step hydrolyzes the aluminum catalyst complexes.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with saturated sodium bicarbonate solution and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product will be a mixture of ortho and para isomers, which must be separated by column chromatography or fractional distillation.

Caption: General workflow for the synthesis and purification of isobutylphenol isomers.

Physicochemical Properties and Structural Elucidation

The identity and purity of each isomer are confirmed through a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of Isobutylphenol Isomers

| Property | 2-(2-methylpropyl)phenol | 3-(2-methylpropyl)phenol | 4-(2-methylpropyl)phenol | Reference(s) |

| IUPAC Name | 2-(2-methylpropyl)phenol | 3-(2-methylpropyl)phenol | 4-(2-methylpropyl)phenol | [2][3][4] |

| CAS Number | 31195-95-6 | 30749-25-8 | 4167-74-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O | [2][3][4] |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol | [2][3][4] |

| logP (calc.) | 3.3 | 3.4 (approx.) | 3.4 | [2][5] |

| Boiling Point | ~235 °C (est.) | ~240 °C (est.) | 243 °C | [5] |

Spectroscopic Characterization

Spectroscopy is the definitive tool for distinguishing between the isomers. The substitution pattern on the aromatic ring creates unique electronic environments for the protons and carbons, resulting in distinct spectral fingerprints.

3.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The key to distinguishing the isomers lies in the chemical shifts and splitting patterns of the aromatic protons (typically 6.5-7.5 ppm).[6]

-

Shared Features: All isomers will show signals for the isobutyl group: a doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine proton (~1.8 ppm), and a doublet for the methylene protons (~2.4 ppm). The phenolic -OH proton will appear as a broad singlet (variable, ~4-7 ppm) that will disappear upon adding a drop of D₂O to the NMR tube (a "D₂O shake").[7]

-

2-isomer (ortho): The aromatic region will show four distinct protons, likely appearing as complex multiplets due to ortho, meta, and para coupling.

-

3-isomer (meta): The aromatic region will also show four distinct protons with complex splitting patterns.

-

4-isomer (para): Due to symmetry, this isomer will show only two aromatic signals. The two protons ortho to the -OH group are equivalent, as are the two protons meta to the -OH group. This results in two distinct doublets (an AA'BB' system), which is the most unambiguous pattern of the three.

3.1.2. Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of the key functional groups. All three isomers will exhibit similar characteristic absorptions:

-

A strong, broad O-H stretching band around 3300-3500 cm⁻¹.[7]

-

Aromatic C-H stretching bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

Aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.[7]

-

A strong C-O stretching band around 1200 cm⁻¹. Subtle differences in the "fingerprint region" (below 1500 cm⁻¹) related to the C-H out-of-plane bending can help distinguish the substitution pattern, but NMR is more definitive.

3.1.3. Mass Spectrometry (MS) Electron Ionization (EI) Mass Spectrometry provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺•): All isomers will show a molecular ion peak at m/z = 150, corresponding to the formula C₁₀H₁₄O.[2][3]

-

Key Fragmentation: A prominent peak is expected at m/z = 107 . This results from benzylic cleavage—the loss of a propyl radical (•C₃H₇) from the isobutyl side chain. The resulting fragment is a stable hydroxytropylium-like ion. This is often the base peak in the spectrum.[8]

Analytical Separation of Isobutylphenol Isomers

Due to their similar physicochemical properties, separating the isomers requires high-resolution chromatographic techniques.[9][10] The choice between Gas and Liquid Chromatography depends on the sample matrix, required sensitivity, and whether the goal is analytical quantification or preparative isolation.

Gas Chromatography (GC)

GC is an excellent choice for the analysis of volatile and thermally stable compounds like isobutylphenols.

Protocol: GC-MS Analysis of Isobutylphenol Isomers

-

System: A gas chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column Selection: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a standard choice. Separation is primarily based on boiling point differences.

-

Injector: Set to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

(This program should be optimized for the specific instrument and column).

-

-

MS Detector:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-300.

-

-

Data Analysis: Identify isomers by their retention times and confirm their identity using the characteristic mass spectra (M⁺• at m/z 150, key fragment at m/z 107).

High-Performance Liquid Chromatography (HPLC)

HPLC is versatile for both analytical and preparative-scale separations and is particularly useful for samples in complex matrices.[12]

Protocol: RP-HPLC-UV Analysis of Isobutylphenol Isomers

-

System: An HPLC system with a UV-Vis detector.

-

Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard starting point. For improved resolution of positional isomers, a Phenyl or Pentafluorophenyl (PFP) column is highly recommended, as it provides alternative selectivity through π-π interactions.[10]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape).

-

Example Isocratic Method: 60:40 ACN:Water (0.1% Formic Acid).

-

Example Gradient Method: Start at 40% ACN, ramp to 80% ACN over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV detector set to 275 nm (a common absorbance maximum for phenols).

-

Data Analysis: Identify isomers based on their distinct retention times. The elution order will depend on the relative polarity of the isomers.

Caption: A typical analytical workflow for the separation and identification of isobutylphenol isomers.

Biological Activity and Toxicological Profile

From a drug development and environmental health perspective, the most significant property of isobutylphenols—and alkylphenols in general—is their activity as Endocrine-Disrupting Chemicals (EDCs) .[13][14]

Mechanism of Action: Xenoestrogens Many alkylphenols are classified as xenoestrogens, meaning they can mimic the effects of the endogenous hormone estrogen.[14] They exert this effect primarily by binding to estrogen receptors (ERα and ERβ), which are critical regulators of gene expression in reproductive tissues, bone, the cardiovascular system, and the central nervous system. By inappropriately activating these receptors, they can disrupt normal hormonal signaling pathways.[15] This can lead to a range of adverse health effects, including reproductive impairment, developmental abnormalities, and an increased risk of hormone-dependent cancers.[1]

Toxicological Concerns:

-

Genotoxicity: Studies have shown a clear correlation between alkylphenols and genotoxicity, indicating the potential to damage DNA.[16]

-

Hepatotoxicity: Negative effects on the liver have also been well-established.[13][14]

-

Aquatic Toxicity: Alkylphenols and their degradation products are persistent in the environment and are particularly toxic to aquatic organisms, where they can bioaccumulate in fatty tissues.[14][15]

For drug development professionals, the endocrine-disrupting potential of any new chemical entity or its metabolites is a major safety liability. The presence of an alkylphenol moiety in a drug candidate would trigger significant regulatory scrutiny and require extensive toxicological screening.

Caption: Conceptual diagram of endocrine disruption by a xenoestrogen like isobutylphenol.

Applications and Future Outlook

Despite their toxicological profile, isobutylphenols remain relevant as chemical intermediates. Their branched alkyl structure can impart desirable properties like solubility and stability in the synthesis of larger molecules, such as specialty polymers, resins, and potentially as scaffolds in medicinal chemistry.[17] However, when used in such applications, ensuring isomeric purity is essential to guarantee consistent product performance and predictable biological interactions.

The dual nature of isobutylphenols presents a classic challenge in modern chemistry. They are versatile building blocks on one hand, and potent environmental and health hazards on the other. This underscores the critical need for robust analytical monitoring, responsible industrial handling, and continued research into safer, more sustainable chemical alternatives. For scientists in drug development, these compounds serve as a powerful case study on the importance of considering a molecule's toxicological potential from the earliest stages of discovery.

References

-

GreenSpec. (n.d.). Toxic Chemistry: Alkylphenols. [Link]

-

Di Nica, V., et al. (2007). Influence of alkylphenols and trace elements in toxic, genotoxic, and endocrine disruption activity of wastewater treatment plants. Environmental Toxicology and Chemistry, 26(8). [Link]

-

Dar, M. A., et al. (2021). Toxic Impact of Alkylphenols on the Fish Reproduction and Endocrine Disruption. Proceedings of the Zoological Society. [Link]

-

Kovarova, J., et al. (2013). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. Polish Journal of Veterinary Sciences, 16(4). [Link]

-

SpectraBase. (n.d.). 2-Isobutylphenol. [Link]

-

Blahova, J., et al. (2014). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. Biblioteka Nauki. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93144, 2-Isobutylphenol. [Link]

-

Renger, B. (1983). 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan. Archiv der Pharmazie. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123212, Phenol, 4-(2-methylpropyl)-. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12410949, 3-(2-Methylpropyl)phenol. [Link]

-

NIST. (n.d.). Phenol, 4-(2-methylpropyl)-. NIST Chemistry WebBook, SRD 69. [Link]

-

SIELC Technologies. (2018). Phenol, (2-methylpropyl)-. [Link]

-

Lee, H. B., & Peart, T. E. (2000). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. Journal of AOAC International, 83(1). [Link]

-

NIST. (n.d.). Mass spectrum of Phenol, 4-(2-methylpropyl)-. NIST Chemistry WebBook, SRD 69. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Soják, L. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(3). [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

ResearchGate. (n.d.). Biological activities of phenolic compounds. [Link]

-

Liu, R. H. (2013). Resources and Biological Activities of Natural Polyphenols. PMC. [Link]

-

RotaChrom. (2023). The Science and Strategy Behind Isomer Separation. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-methylpropyl)- (CAS 4167-74-2). [Link]

-

Welch Materials. (2023). A Guide to Selective Columns for Isomer Separation. [Link]

-

Chemistry LibreTexts. (2024). Gas Chromatographic Separation Methods. [Link]

Sources

- 1. greenspec.co.uk [greenspec.co.uk]

- 2. 2-Isobutylphenol | C10H14O | CID 93144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-(2-methylpropyl)- | C10H14O | CID 123212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Methylpropyl)phenol | C10H14O | CID 12410949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 4-(2-methylpropyl)- (CAS 4167-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phenol, 4-(2-methylpropyl)- [webbook.nist.gov]

- 9. rotachrom.com [rotachrom.com]

- 10. welch-us.com [welch-us.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Phenol, (2-methylpropyl)- | SIELC Technologies [sielc.com]

- 13. Sci-Hub. Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment / Polish Journal of Veterinary Sciences, 2013 [sci-hub.sg]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. echemi.com [echemi.com]

Methodological & Application

"analytical methods for quantifying phenolic compounds"

Application Note: Advanced Analytical Strategies for the Quantification of Phenolic Compounds

Introduction: The Analytical Challenge

Phenolic compounds—ranging from simple phenolic acids (e.g., gallic acid) to complex polymerized tannins—are the primary bioactive drivers in many pharmaceutical and nutraceutical formulations. However, their quantification is notoriously difficult due to three factors:

-

Structural Diversity: Over 8,000 known structures with varying polarities and stabilities.

-

Matrix Interference: Co-extracted proteins, sugars, and organic acids often mimic phenolics in colorimetric assays.

-

Oxidative Instability: Phenolics degrade rapidly under light, heat, and alkaline conditions.

This guide moves beyond basic textbook recipes, providing optimized, self-validating protocols designed for high-integrity data generation.

Sample Preparation: The Foundation of Accuracy

Direct solvent extraction is often insufficient for complex matrices. We recommend a "fit-for-purpose" approach: Solid-Phase Extraction (SPE) for clean-up and Deep Eutectic Solvents (DES) for green, high-efficiency extraction.

Protocol A: "Green" Deep Eutectic Solvent (DES) Extraction

Why this works: DES systems (e.g., Choline Chloride + Urea) disrupt plant cell walls more effectively than methanol, often yielding 20-30% higher recovery while being non-toxic.

Reagents:

-

Urea or Lactic Acid (hydrogen bond donor).

-

Methanol (for viscosity adjustment).

Step-by-Step:

-

DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, colorless liquid forms (approx. 30-60 mins).

-

Sample Weighing: Weigh 100 mg of lyophilized, ground sample into a centrifuge tube.

-

Extraction: Add 2 mL of the prepared DES (add 20% water v/v to reduce viscosity if needed).

-

Energy Input: Vortex for 1 min, then sonicate (40 kHz) for 30 mins at 40°C.

-

Separation: Centrifuge at 10,000 x g for 15 mins. Collect supernatant.

-

Wash: Re-extract pellet with 1 mL solvent to ensure exhaustive recovery. Combine supernatants.

Protocol B: Solid-Phase Extraction (SPE) Clean-up

Critical for: Removing sugars and ascorbic acid that cause false positives in Folin-Ciocalteu assays.

-

Conditioning: Pass 3 mL Methanol then 3 mL acidified water (pH 2) through a C18 SPE cartridge (e.g., 500 mg bed).

-

Loading: Load 1-2 mL of crude extract.

-

Washing: Wash with 3 mL of 0.1% Formic Acid (removes sugars/polar acids).

-

Elution: Elute phenolics with 3 mL of Methanol containing 0.1% Formic Acid.

Workflow Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate analytical path based on sample type and data requirements.

Caption: Decision matrix for selecting extraction and analytical workflows based on sample complexity and data needs.

Method 1: Total Phenolic Content (TPC) – The Microplate Protocol

The Folin-Ciocalteu (F-C) assay is a redox-based colorimetric method. It does not measure phenols directly but rather the reducing capacity of the sample.

Mechanism: Phenolate ions reduce the phosphomolybdic/phosphotungstic acid complex in the F-C reagent under alkaline conditions, producing a blue chromophore (

Microplate Protocol (High Throughput):

-

Standard Curve: Prepare Gallic Acid standards (10–200 µg/mL) in methanol.

-

Reaction:

-

Add 20 µL of Sample/Standard to well.

-

Add 100 µL of Folin-Ciocalteu Reagent (diluted 1:10 with water). Tip: Dilute fresh daily.

-

Incubate 5 mins (room temp).

-

Add 80 µL of Sodium Carbonate (7.5% w/v).

-

-

Incubation: Incubate for 2 hours at room temperature in the dark (light degrades the complex).

-

Measurement: Read Absorbance at 760 nm or 765 nm.

Troubleshooting the F-C Assay:

| Problem | Root Cause | Corrective Action |

| Precipitate/Turbidity | High protein content or low solubility of lipophilic phenols in aqueous buffer. | 1. Centrifuge plate before reading.2. Add 0.1% Lithium Sulfate to reagent (prevents turbidity).3. Perform SPE clean-up.[3] |

| High Background | Reducing sugars (glucose/fructose) or Ascorbic Acid reacting. | Use "Subtracting" method: Measure TPC, then treat sample with insoluble PVPP (binds phenols), measure again. The difference is the true phenolic content. |

| Poor Linearity | Saturation of detector or reagent depletion. | Dilute sample so absorbance falls between 0.2 – 0.8 AU. |

Method 2: HPLC-DAD/MS Profiling – The Gold Standard

For quantifying specific compounds (e.g., Quercetin, Resveratrol, Caffeic Acid), HPLC is required.

Critical Parameter: Mobile Phase pH

Phenolic compounds are weak acids (

Optimized Protocol:

-

Column: C18 End-capped (e.g., Zorbax SB-Aq or Inertsil ODS-3), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 5% B (Isocratic hold for polar acids).

-

5-30 min: 5%

40% B. -

30-40 min: 40%

90% B (Wash).

-

-

Flow Rate: 0.8 mL/min.

-

Detection (DAD):

-

280 nm (Benzoic acids, Flavan-3-ols).

-

320 nm (Hydroxycinnamic acids).

-

360 nm (Flavonols).

-

Self-Validation Check:

-

Peak Tailing Factor (

): Must be < 1.5. If tailing occurs, increase buffer strength or lower pH. -

Resolution (

): > 1.5 between critical pairs (e.g., p-coumaric acid and ferulic acid).

Emerging Technology: Electrochemical Sensors

For rapid, portable analysis without expensive chromatography, nanomaterial-based electrochemical sensors are gaining traction.

-

Principle: Phenolic groups undergo electrochemical oxidation at the electrode surface. The current generated is proportional to concentration.

-

Sensor Architecture: Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNTs) or Graphene Oxide (GO) .

-

Advantage: Can distinguish between different classes of phenolics based on oxidation potential (e.g., ortho-diphenols oxidize at lower potentials than monophenols).

-

Protocol:

-

Dip sensor into buffered sample (pH 7.0).

-

Run Differential Pulse Voltammetry (DPV) from 0.0V to +1.0V.

-

Measure peak current height at specific potentials (e.g., +0.4V for Catechin).

-

Method Validation Summary

Any quantitative method must meet these acceptance criteria (based on AOAC/Eurachem guidelines):

| Parameter | Acceptance Criteria | Experimental Design |

| Linearity ( | 5 concentration levels (e.g., 10–200 ppm). | |

| Recovery (Accuracy) | 80% – 120% | Spike samples with known standard before extraction. |

| Precision (Repeatability) | RSD | 6 replicates of the same sample.[4] |

| LOD (Limit of Detection) | Signal-to-noise ratio of 3:[4]1. |

References

-

AOAC International. (2016). Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

-

Singleton, V. L., et al. (1999). Analysis of total phenols and other oxidation substrates and antioxidants by means of folin-ciocalteu reagent. Methods in Enzymology.

-

BenchChem. (2025).[5][6] Optimization of Phenolic Compound Extraction from Plant Leaves. 7

-

Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC. 9

-

MDPI Sensors. (2024). Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. 10

-

Frontiers in Nutrition. (2023). Natural deep eutectic solvents as a green extraction of polyphenols. 1

Sources

- 1. Frontiers | Natural deep eutectic solvents as a green extraction of polyphenols from spent coffee ground with enhanced bioactivities [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

"optimization of Grignard reaction for phenol derivatives"

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting guide for Organomagnesium Synthesis involving Phenol Derivatives . This guide addresses the specific challenges of generating and utilizing Grignard reagents derived from halophenols.

Unlike standard alkyl halides, phenol derivatives present a "chemical paradox": they possess an acidic proton (

This guide is structured to help you navigate these challenges using both classical and modern (Turbo Grignard) approaches.

Part 1: The Strategic Framework

Before beginning your experiment, you must select the correct synthetic pathway. Attempting a direct reaction with an unprotected halophenol will result in immediate quenching.

Decision Matrix: Synthesis Strategy

Figure 1: Strategic decision tree for selecting the optimal Grignard formation pathway based on substrate complexity and protecting group stability.

Part 2: Experimental Protocols

Method A: Classical Magnesium Insertion (Optimized)

Best for: Simple aryl ethers (e.g., 4-bromoanisole) where the protecting group is robust.

The Protocol:

-

Setup: Flame-dry a 3-neck flask. Maintain a positive pressure of Argon.

-

Activation: Add Mg turnings (1.1 equiv). Dry stir for 10 min.

-

Tech Tip: Add a single crystal of Iodine (

) and heat gently until purple vapor sublimes to etch the MgO surface.

-

-

Solvent: Add anhydrous THF or 2-MeTHF (See Module 4 for solvent selection).

-

Initiation: Add 5% of your substrate solution. Watch for turbidity (graying) and exotherm.

-

Troubleshoot: If no initiation after 5 min, add 2 drops of DIBAL-H (1M in hexanes). This scavenges moisture and activates the Mg surface [1].

-

-

Addition: Once initiating, add the remaining substrate dropwise.[1] Maintain a gentle reflux.[1][2]

-

Digestion: Stir for 1-2 hours at reflux or RT depending on conversion.

Method B: The "Turbo Grignard" Exchange (Recommended)

Best for: Sensitive substrates, sterically hindered phenols, or when using labile protecting groups (Silyl ethers).

The Science:

Standard Grignards form polymeric aggregates in solution, reducing reactivity. Knochel’s reagent (

The Protocol:

-

Substrate: Dissolve protected aryl bromide/iodide (1.0 equiv) in anhydrous THF.

-

Cooling: Cool solution to -20°C (or -40°C for very sensitive groups).

-

Exchange: Dropwise addition of

(1.1 equiv) over 10 minutes. -

Incubation: Stir at -20°C to RT. Monitor conversion by GC-MS (quench aliquot with water; look for de-halogenated product).

-

Note: Aryl Iodides exchange in <30 min at -20°C. Aryl Bromides may require 0°C to RT.

-

-

Electrophile: Add your electrophile directly to this solution.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category 1: Reaction Initiation

Q: I am using Method A (Mg turnings). The iodine color faded, but the reaction never turned gray/turbid. What happened? A: You likely have a "passivated" magnesium surface or trace moisture.

-

Immediate Fix: Stop stirring. Add a small aliquot (0.1 mL) of DIBAL-H or ready-made Grignard (e.g., MeMgBr) to the mixture. This acts as a sacrificial base to dry the solvent and etch the Mg surface [1].

-

Prevention: Use "Rieke Magnesium" (highly reactive) or mechanically activated turnings (stirred dry under Ar for 2 hours) for difficult substrates.

Q: Can I initiate the reaction with free phenol and then add base?

A: No. The deprotonation of phenol by a Grignard generates

Category 2: Yield & Purity

Q: My GC-MS shows a large amount of homocoupling (Ar-Ar dimer). A: This is the Wurtz Coupling side reaction.

-

Mechanism:

. -

Root Cause: Local concentration of halide is too high, or temperature is too high.

-

Solution:

-

Dilution: Increase solvent volume.

-